molecular formula C31H22BrN5 B2533878 (E)-6-bromo-2-(2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-4-phenylquinoline CAS No. 136987-69-4

(E)-6-bromo-2-(2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-4-phenylquinoline

Cat. No.: B2533878
CAS No.: 136987-69-4
M. Wt: 544.456
InChI Key: GSBMXVSNEUBQLZ-FMFFXOCNSA-N
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Description

(E)-6-bromo-2-(2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-4-phenylquinoline is a useful research compound. Its molecular formula is C31H22BrN5 and its molecular weight is 544.456. The purity is usually 95%.
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Scientific Research Applications

Isoquinolines in Modern Therapeutics

Isoquinoline derivatives, which share a structural motif with the compound , have been extensively studied for their pharmacological importance. These compounds exhibit a wide range of biological activities, including antifungal, antiparkinsonism, antitubercular, antitumor, antiglaucoma, anti-Alzheimer's disease, antiviral, antibacterial, antidiabetic, and antimalarial effects. Such diverse pharmacological potentials make isoquinoline derivatives and their synthetic analogs valuable for the development of novel low-molecular-weight inhibitors for various pharmacotherapeutic applications (Danao et al., 2021).

Pyrazole Derivatives and Pharmacological Properties

Pyrazole derivatives are another group related to the compound of interest, known for their significant pharmacological properties. As a critical component of many drugs and pharmaceutical compounds, pyrazoles have been studied for their structural, physical, and chemical properties. The synthetic approaches and biological activities associated with pyrazole heterocyclic ring structures have been extensively reviewed, highlighting their importance in medicinal chemistry (Bhattacharya et al., 2022).

Properties

IUPAC Name

6-bromo-N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-4-phenylquinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H22BrN5/c32-25-16-17-29-28(18-25)27(22-10-4-1-5-11-22)19-30(34-29)35-33-20-24-21-37(26-14-8-3-9-15-26)36-31(24)23-12-6-2-7-13-23/h1-21H,(H,34,35)/b33-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBMXVSNEUBQLZ-FMFFXOCNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Br)NN=CC4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Br)N/N=C/C4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H22BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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